molecular formula C8H9NO3 B3047041 4-Hydroxy-3-methoxybenzaldehyde oxime CAS No. 134283-49-1

4-Hydroxy-3-methoxybenzaldehyde oxime

Cat. No.: B3047041
CAS No.: 134283-49-1
M. Wt: 167.16 g/mol
InChI Key: RJJVVYVLHWMYAA-UITAMQMPSA-N
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Description

Contextual Significance within Aromatic Oxime Chemistry

The oxime functional group (-C=N-OH) is a versatile and pivotal entity in organic chemistry, lending itself to a wide array of applications in medicine, agriculture, and materials science. rsc.org Oximes are recognized as valuable synthetic building blocks due to their diverse reactivity, which allows for their use in cycloadditions, N-O bond fragmentation, and the synthesis of nitrogen-containing heterocycles. nsf.gov They are generally more stable to hydrolysis than their imine counterparts. wikipedia.org

Aromatic oximes, such as 4-hydroxy-3-methoxybenzaldehyde oxime, form a significant subclass. The presence of the aromatic ring influences the electronic properties and reactivity of the oxime group. These compounds are extensively used as intermediates in organic synthesis. For instance, the oxime group can be reduced to form amines, as seen in the preparation of 4-hydroxy-3-methoxybenzylamine hydrochloride from 4-hydroxy-3-methoxyphenyl oxime. google.com Furthermore, oximes are widely employed as ligands that can chelate metal ions, with applications in analysis and hydrometallurgy. wikipedia.org The specific structure of this compound, featuring a phenolic group, suggests potential for interesting coordination chemistry and antioxidant properties, aligning with broader research trends into biologically active phenolic compounds. ontosight.ai

Historical Perspective of Vanillin-Derived Compounds

The history of vanillin-derived compounds is intrinsically linked to the story of vanillin (B372448) itself. Vanillin (4-hydroxy-3-methoxybenzaldehyde) was first isolated from vanilla beans in 1858 by Nicolas-Théodore Gobley. wikipedia.orgchemeurope.com A pivotal moment in synthetic organic chemistry occurred in 1874 when German scientists Ferdinand Tiemann and Wilhelm Haarmann not only determined vanillin's chemical structure but also developed its first synthesis from coniferin, a compound found in pine bark. chemeurope.com This achievement led to the first industrial-scale production of a synthetic flavor and marked the beginning of a new industry. symrise.com

Over the years, the high demand for vanilla flavoring, which far exceeded the supply from natural vanilla beans, spurred the development of various synthetic routes. chemeurope.com Commercial production initially relied on eugenol (B1671780) from clove oil, and later, vast quantities were produced from lignin, a byproduct of the paper manufacturing process. wikipedia.orgchemeurope.com Today, most synthetic vanillin is derived from petrochemical precursors like guaiacol. chemeurope.com

The availability and relatively low cost of synthetic vanillin established it as a crucial chemical intermediate for the production of a wide range of other chemicals and pharmaceuticals. researchgate.netwikipedia.org Its aldehyde functional group is readily transformed into other functionalities, leading to a vast family of vanillin-derived compounds. The synthesis of Schiff bases, hydrazones, and oximes from vanillin are common examples of its use as a versatile starting material in chemical synthesis. researchgate.netresearchgate.net Therefore, this compound is a direct descendant of this long history, representing one of the many valuable compounds made accessible through the industrial synthesis of vanillin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134283-49-1

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4-[(Z)-hydroxyiminomethyl]-2-methoxyphenol

InChI

InChI=1S/C8H9NO3/c1-12-8-4-6(5-9-11)2-3-7(8)10/h2-5,10-11H,1H3/b9-5-

InChI Key

RJJVVYVLHWMYAA-UITAMQMPSA-N

SMILES

COC1=C(C=CC(=C1)C=NO)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)O

Origin of Product

United States

Ii. Synthesis Methodologies and Strategies

Direct Oximation of 4-Hydroxy-3-methoxybenzaldehyde

The most straightforward method for preparing 4-Hydroxy-3-methoxybenzaldehyde oxime is the direct conversion of the aldehyde group of 4-Hydroxy-3-methoxybenzaldehyde (vanillin) into an oxime functional group. This is typically achieved through a condensation reaction with a hydroxylamine (B1172632) reagent.

Classical synthesis involves the reaction of vanillin (B372448) with hydroxylamine or its salts, such as hydroxylamine hydrochloride or hydroxyammonium (B8646004) sulfate (B86663), in a suitable solvent. chemicalbook.com These reactions are typically heated under reflux to ensure completion. A base, commonly sodium acetate (B1210297), is often added to the reaction mixture when using hydroxylamine salts. researchgate.net The base serves to neutralize the strong acid (e.g., hydrochloric acid) that is liberated from the salt, which could otherwise interfere with the reaction or lead to the degradation of the oxime product. researchgate.net The reaction proceeds by nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.

One documented procedure involves refluxing vanillin with hydroxyammonium sulfate and sodium acetate in ethanol (B145695) for four hours, resulting in a high yield of the desired oxime. chemicalbook.com Another detailed method describes heating vanillin and hydroxylamine hydrochloride in an aqueous solution. researchgate.net The use of sodium acetate in this context creates an acidic buffer, preventing the reaction medium from becoming too acidic. researchgate.net After a short period of reflux, the product crystallizes upon cooling, affording a good yield after filtration and washing. researchgate.net

ReagentsSolventConditionsYield
Vanillin, Hydroxyammonium sulfate, Sodium acetateEthanolReflux, 4 hours99%
Vanillin, Hydroxylamine hydrochloride, Sodium acetateWaterReflux, 20 minutes~82%

This table summarizes reaction conditions for the classical condensation synthesis of this compound.

In line with the growing emphasis on sustainable chemical practices, several green and solventless methods have been developed for the synthesis of oximes. These approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and simplify workup procedures. orientjchem.org

One prominent green methodology is "grindstone chemistry," a mechanochemical technique that involves the simple grinding of reactants at room temperature in the absence of any solvent. orientjchem.org The conversion of various carbonyl compounds, including aromatic aldehydes, into their corresponding oximes has been achieved in excellent yields using this solvent-free grinding method, sometimes with a catalyst like Bi₂O₃. orientjchem.org Another technique involves trituration, where the aldehyde and an amine are dissolved in a minimal amount of a solvent like ethanol and then ground or mixed thoroughly at room temperature. nih.gov This method has been successfully applied to the synthesis of related Schiff bases from vanillin. nih.govrsc.org Microwave-assisted organic synthesis (MAOS) also represents a green approach, often leading to shorter reaction times and improved yields compared to conventional heating. rsc.org

MethodReagentsConditionsKey Advantage
Grindstone ChemistryCarbonyl compound, Hydroxylamine hydrochloride, Bi₂O₃Grinding at room temperatureSolvent-free, minimal waste
Trituration4-Hydroxy-3-methoxybenzaldehyde, Aromatic amineRoom temperature, minimal ethanolReduced solvent use, simple procedure
Microwave IrradiationVanillin, 2-Naphthol, 4-Nitroaniline, Tannic acidMicrowave heatingRapid, efficient heating

This table outlines various green chemistry approaches applicable to the synthesis of oximes and related derivatives from 4-Hydroxy-3-methoxybenzaldehyde.

Multistep Synthetic Routes to Complex this compound Derivatives

While direct oximation yields the parent compound, more complex derivatives often require multistep synthetic sequences where the oxime functionality is introduced or modified as part of a larger molecular framework.

A versatile, though indirect, route to oxime-related structures involves the generation of nitrile oxides. The nitrile oxide corresponding to vanillin has been studied, particularly its dimerization and cycloaddition reactions. nih.gov This reactive intermediate can be generated in situ from this compound.

The general synthetic pathway proceeds in two steps from the oxime:

Chlorination: The oxime is first converted into its corresponding hydroximoyl chloride (also known as a hydroxamic acid chloride). This transformation can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) under mild conditions. google.com

Elimination: The resulting hydroximoyl chloride is then treated with a base. The base facilitates the elimination of hydrochloric acid, generating the highly reactive nitrile oxide intermediate in situ. google.com

This nitrile oxide can then be trapped with various dipolarophiles in 1,3-dipolar cycloaddition reactions to synthesize a wide array of five-membered heterocyclic compounds, representing a powerful method for creating complex derivatives based on the vanillin scaffold.

An example of a comprehensive, multistep synthesis is the preparation of novel vanillin-derived piperidin-4-one oxime esters. google.com This synthetic route builds a complex heterocyclic core from vanillin and subsequently modifies it to include the oxime ester functionality. The synthesis proceeds through a four-step sequence. nih.govgoogle.com

Mannich Reaction: The synthesis begins with a Mannich reaction involving vanillin, acetone, and ammonium (B1175870) acetate. This three-component reaction forms the piperidin-4-one ring, yielding 2,6-bis(4-hydroxy-3-methoxyphenyl)-piperidin-4-one. nih.govgoogle.com

N-Methylation: The secondary amine within the piperidine (B6355638) ring is then methylated, typically using methyl iodide. nih.gov

Oximation: The ketone at the 4-position of the piperidine ring is converted to an oxime by reacting the N-methylated intermediate with hydroxylamine hydrochloride. nih.govgoogle.com

Esterification: Finally, the hydroxyl group of the newly formed oxime is esterified. This is accomplished by reacting the piperidin-4-one oxime with various substituted benzoyl chlorides in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), to yield the final piperidin-4-one oxime esters. google.com

This multistep approach demonstrates how the vanillin structure can be incorporated into more complex heterocyclic systems, with the oxime group being introduced mid-synthesis and later derivatized. google.com

Derivatization from this compound Core

The this compound molecule serves as a versatile starting material for further chemical modifications. The oxime functional group can undergo various transformations, allowing for the synthesis of a range of derivatives.

A significant derivatization is the reduction of the oxime to its corresponding primary amine. This transformation converts the C=NOH group into a CH₂NH₂ group. One reported method for this reduction involves using a Palladium on carbon (Pd/C) catalyst with anhydrous ammonium formate (B1220265) acting as the hydrogen donor in a methanol (B129727) solvent. The reaction proceeds under atmospheric pressure and at room temperature. Following the reduction, the resulting 4-hydroxy-3-methoxybenzylamine can be isolated as its hydrochloride salt by adding hydrochloric acid to the filtrate, leading to a high-purity product with a yield exceeding 90%. This conversion of an oxime to an amine is a key step for building more complex molecules that require a primary amine functionality.

Another form of derivatization is the esterification of the oxime's hydroxyl group, as seen in the final step of the piperidin-4-one oxime ester synthesis. google.com This reaction transforms the oxime into an oxime ester, which can significantly alter the parent molecule's chemical and biological properties.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of the oxime is amenable to reactions with alkylating and acylating agents, leading to the formation of O-alkylated and O-acylated derivatives, respectively. These modifications can significantly alter the molecule's biological and chemical characteristics.

O-Alkylation

O-alkylation of this compound introduces an ether linkage at the oxime's oxygen atom. This can be achieved through various synthetic routes, often involving the reaction of the oxime with an alkyl halide in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming an oximate anion that acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Commonly employed bases include potassium carbonate (K2CO3) and potassium hydroxide (B78521) (KOH), with solvents like dimethyl sulfoxide (B87167) (DMSO) facilitating the reaction. mdpi.com For instance, the synthesis of coumarin-stilbene hybrids has been accomplished via the O-alkylation of phenolic compounds, a reaction that can be adapted for vanillin oxime. In some cases, the presence of a catalyst like potassium iodide (KI) is necessary to enhance the reaction rate and yield. rsc.org

O-Acylation

O-acylation involves the esterification of the oxime's hydroxyl group. A prevalent method for synthesizing O-acylated derivatives, specifically vanillin oxime-N-O-alkanoates, is the reaction of vanillin oxime with various acyl chlorides. researchgate.netrsc.org This reaction typically proceeds in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct. The resulting oxime esters have demonstrated altered biological activities compared to the parent vanillin oxime. researchgate.netrsc.org

The synthesis of these derivatives is confirmed through spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and mass spectrometry. researchgate.net For example, the formation of an oxime ester is confirmed by the appearance of a sharp band around 1760 cm⁻¹ in the IR spectrum. rsc.org

Research has shown that the length of the acyl chain in vanillin oxime-N-O-alkanoates influences their biological efficacy, indicating a structure-activity relationship. researchgate.netrsc.org

Table 1: Synthesis of Vanillin Oxime-N-O-alkanoates
Acyl Chloride ReactantResulting O-Acylated ProductKey Spectroscopic ConfirmationReference
Acetyl chlorideVanillin oxime-N-O-acetateIR band at 1760 cm⁻¹ rsc.org
Nonanoyl chlorideVanillin oxime-N-O-nonanoateConfirmed by IR, ¹H NMR, ¹³C NMR, and mass spectral data researchgate.netrsc.org
Dodecanoyl chlorideVanillin oxime-N-O-dodecanoateConfirmed by IR, ¹H NMR, ¹³C NMR, and mass spectral data researchgate.netrsc.org

Polymeric and Resin-Based Functionalization

The incorporation of this compound into polymeric structures or onto resin supports offers a pathway to new materials with tailored properties. This functionalization can be achieved by either polymerizing monomers derived from the oxime or by grafting the oxime onto existing polymer backbones. While direct polymerization of the oxime is less common, the functionalization of polymers with its precursor, vanillin, is well-documented and provides a blueprint for similar modifications with the oxime.

Vanillin, with its aldehyde and phenolic hydroxyl groups, is a versatile bio-based building block for various polymers, including thermosets and thermoplastics. rsc.org The aldehyde group can participate in condensation reactions, such as those with amines to form Schiff bases (imines), which can serve as cross-linking points in a polymer network. rsc.org

Polymeric Functionalization

Polymers can be functionalized with vanillin-like moieties to introduce specific properties. For example, acrylate (B77674) monomers derived from vanillin have been copolymerized with N-isopropyl acrylamide (B121943) to create dual-responsive functional copolymers. researchgate.netscirp.org These polymers possess aldehyde groups that are available for further reactions, such as forming a Schiff base with amino-containing molecules. researchgate.net A similar strategy could be employed using a protected form of this compound to create functional polymers with pending oxime groups.

The general approach involves:

Synthesis of a polymerizable monomer from this compound.

Polymerization or copolymerization of the functional monomer.

Post-polymerization modification to deprotect or further react the oxime group if necessary.

Resin-Based Functionalization

This compound can be immobilized on a solid support, such as a resin, to create functional materials for applications like catalysis or separation. This is often achieved by chemically bonding the molecule to the resin's surface.

Vanillin has been successfully used to create bio-based resins for composite applications. researchgate.netrsc.org For instance, vanillin can be methacrylated to produce a vinyl ester resin. researchgate.netrsc.org This methodology could be adapted for the oxime derivative. Furthermore, vanillin has been grafted onto organosilicon backbone polyimide resins through aldehyde-amine condensation reactions. rsc.org This approach highlights the potential for attaching this compound to resin surfaces through its inherent functional groups.

The development of terpolymers based on p-hydroxybenzaldehyde oxime (a related compound), formaldehyde (B43269), and substituted acetophenones has also been reported, showcasing the integration of oxime functionalities into resinous polymer structures. researchgate.net

Table 2: Examples of Vanillin-Based Polymeric and Resin Systems
Polymer/Resin TypeFunctionalization StrategyKey FeaturesReference
Poly (N-Isopropyl Acrylamide-Co-Vanillin Acrylate)Copolymerization of a vanillin-derived acrylate monomer.Provides aldehyde groups for post-polymerization modification (e.g., Schiff base formation). researchgate.netscirp.org
Vanillin-grafted organosilicon polyimide resinsAldehyde-amine condensation reaction to graft vanillin onto a polyimide backbone.Creates a three-dimensional network with imine bonds as cross-linking points. rsc.org
Vanillin-based vinyl ester resinMethacrylation of vanillin to produce a polymerizable monomer.Results in a hard, transparent thermoset upon curing. researchgate.netrsc.org

Iii. Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the molecular structure of 4-hydroxy-3-methoxybenzaldehyde oxime and probing its electronic and vibrational characteristics.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, confirms the presence of key functional groups within the molecule. The spectra are characterized by distinct bands corresponding to specific vibrational modes.

The FT-IR spectrum shows a prominent broad band for the O-H stretching of the phenolic group, typically observed in the region of 3400-3500 cm⁻¹. The stretching vibration of the oxime O-H group is also found in this region. A crucial band appearing around 1608-1643 cm⁻¹ is assigned to the C=N stretching of the oxime moiety. Other significant peaks include those for aromatic C-H stretching and C=C ring vibrations, as well as C-O stretching from the methoxy (B1213986) and phenolic groups.

FT-Raman spectroscopy provides complementary information, particularly for the non-polar bonds. Data from these techniques collectively affirm the molecular framework.

Vibrational ModeWavenumber (cm⁻¹)Functional Group
O-H Stretch (Phenolic)~3450-OH
O-H Stretch (Oxime)~3418=N-OH
C=N Stretch~1608-CH=N-
Aromatic C=C Stretch~1590-1610Aromatic Ring
C-O Stretch (Methoxy/Phenol)~1077-1270-O-CH₃ / Ar-OH

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in this compound.

¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. The most downfield signal is typically the proton of the oxime hydroxyl group (C=N-OH), appearing as a singlet. The phenolic hydroxyl proton (-OH) also appears as a distinct singlet. The azomethine proton (-CH=N) resonates as a singlet around 8.30 ppm. The aromatic protons on the benzene (B151609) ring appear as a set of multiplets, with chemical shifts and coupling patterns consistent with a 1,2,4-trisubstituted ring. The three protons of the methoxy group (-OCH₃) give rise to a sharp singlet, typically around 3.8-3.9 ppm.

¹³C NMR: The ¹³C NMR spectrum confirms the carbon framework. The carbon of the azomethine group (C=N) is typically observed around 147-153 ppm. The aromatic carbons show distinct signals in the 109-148 ppm range, with carbons attached to oxygen atoms (C-OH and C-OCH₃) resonating further downfield. The methoxy carbon (-OCH₃) appears as a single peak at approximately 55-56 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment. The chemical shift for the nitrogen atom in an oxime group is characteristic and helps to distinguish it from other nitrogen-containing functional groups. For aldoximes, the ¹⁵N chemical shifts are typically observed in a specific range that can confirm the oxime structure.

NucleusChemical Shift (δ, ppm)Assignment
¹H~10.56 (s, 1H)C=N-OH
~8.78 (s, 1H)Ar-OH
~8.30 (s, 1H)-CH=N-
~6.7-7.3 (m, 3H)Aromatic CH
~3.83 (s, 3H)-OCH₃
Solvent: DMSO-d₆
¹³C~153.7C=N
~148.0C-OH
~147.1C-OCH₃
~123.4Aromatic CH
~120.3Aromatic C-CH=N
~115.6, ~109.0Aromatic CH
~55.6-OCH₃

Ultraviolet-Visible Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound is dominated by strong absorptions in the UV region, arising from π→π* transitions associated with the benzene ring and the C=N chromophore. The presence of hydroxyl and methoxy substituents (auxochromes) on the ring shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzaldehyde (B42025) oxime. Studies on similar Schiff bases derived from vanillin (B372448) show absorption maxima (λ_max) in the range of 286–336 nm. These transitions are influenced by solvent polarity.

X-ray Crystallography and Solid-State Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Studies have determined that this compound crystallizes in the monoclinic space group P2₁/c. The crystal structure confirms the E-configuration of the oxime group, which is the more stable isomer. The aromatic ring is essentially planar, and the oxime and methoxy groups are nearly coplanar with the ring, facilitating electronic conjugation.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.3704
b (Å)16.6534
c (Å)7.5759
β (°)93.9516
Volume (ų)801.4
Z4

Hydrogen Bonding Networks and Supramolecular Assemblies

In the solid state, the structure of this compound is dominated by extensive hydrogen bonding. The presence of both a hydrogen bond donor (the phenolic -OH and oxime =N-OH) and acceptor sites (the oxime nitrogen and the oxygen atoms) allows for the formation of robust intermolecular networks.

The primary interactions involve hydrogen bonds between the phenolic hydroxyl group of one molecule and the nitrogen atom of the oxime group of a neighboring molecule (O-H···N). Additionally, the oxime hydroxyl group can participate in hydrogen bonding, often with the oxygen atom of the methoxy group or the phenolic group of another molecule (O-H···O). These interactions link the molecules into chains or more complex three-dimensional networks, defining the supramolecular assembly of the crystal. Such hydrogen bonding significantly influences the physical properties of the compound, such as its melting point and solubility.

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science, influencing properties such as solubility, stability, and bioavailability. For this compound, also known as vanillin oxime, structural studies have focused on characterizing its solid-state architecture.

Below are the crystallographic data for (E)-4-Hydroxy-3-methoxybenzaldehyde oxime. nih.gov

ParameterValue
Formula C₈H₉NO₃
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 6.3704
b (Å) 16.6534
c (Å) 7.5759
α (°) 90
β (°) 93.9516
γ (°) 90
Volume (ų) Data not available
Z 4
Residual Factor (R) 0.0741

Theoretical and Computational Structural Studies

Theoretical and computational methods provide profound insights into the molecular structure, stability, and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method calculates the electronic structure of the molecule to determine its ground-state energy. For 4-Hydroxy-3-methoxybenzaldehyde and its derivatives, DFT calculations are frequently employed to understand their geometrical and electronic properties. uctm.edu The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G+(d,p)) to approximate the complex electron correlation effects. researchgate.net The geometry optimization procedure systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy conformation is found. The resulting optimized structure corresponds to the most probable and stable molecular shape. uctm.edu

Conformational Isomerism and Energy Landscapes (E/Z Isomers, Syn/Anti Conformations)

This compound can exist as different conformational isomers due to rotation around single bonds and the configuration of the C=N double bond. The oxime functional group gives rise to E (entgegen) and Z (zusammen) isomers, which describe the orientation of the hydroxyl group relative to the benzaldehyde moiety. Experimental data from crystallographic studies have identified the E-isomer as a stable form of the compound. nih.gov

In addition to E/Z isomerism, rotation around the C-C single bond connecting the phenyl ring and the oxime group, as well as the N-O single bond, leads to syn and anti conformations. Theoretical studies on analogous compounds, such as pyrrole-2-carbaldehyde oxime, indicate that the anti conformation is typically more stable than the syn conformation by approximately 3.5 kcal/mol. researchgate.net The relative stability of these isomers and conformers is determined by steric hindrance and intramolecular interactions, particularly hydrogen bonding. researchgate.net The energy landscape, a potential energy surface that maps the energy of the molecule as a function of its geometry, can be calculated to identify the most stable conformers and the energy barriers for interconversion between them.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge delocalization, which is crucial for understanding molecular stability. NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. wisc.edu Strong interactions between these orbitals indicate significant electron delocalization, which stabilizes the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. wolfram.com The MEP map is color-coded to indicate different potential regions:

Red : Regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These typically correspond to lone pairs of electronegative atoms like oxygen. researchgate.netnih.gov

Blue : Regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., hydroxyl protons). researchgate.netnih.gov

Green : Regions of neutral or near-zero potential. wolfram.com

For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, as well as the oxime oxygen, identifying these as nucleophilic centers and likely hydrogen bond acceptors. researchgate.net Conversely, a positive potential (blue) would be located around the hydroxyl proton of the oxime and the phenolic hydroxyl group, indicating these are the primary electrophilic sites and hydrogen bond donors. nih.gov This information is invaluable for predicting intermolecular interaction sites and understanding the molecule's chemical reactivity. nih.gov

Iv. Electronic Structure and Quantum Chemical Properties

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical framework for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy level is associated with the capacity to donate an electron, while the LUMO level indicates the ability to accept an electron. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. researchgate.netschrodinger.com A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. schrodinger.com

For the parent compound, 4-hydroxy-3-methoxybenzaldehyde, quantum chemical calculations have determined the energies of these frontier orbitals. DFT calculations show that the distribution of electron density in these orbitals is well-proportioned, suggesting that the molecule can act as both an electron donor and an acceptor. uctm.edu The introduction of the oxime group (-CH=N-OH) in place of the aldehyde functionality is expected to modulate these energy levels due to the differing electronic nature of the oxime, potentially altering the reactivity profile of the molecule.

Table 1: FMO Properties of 4-Hydroxy-3-methoxybenzaldehyde Data calculated using DFT for the parent aldehyde compound. uctm.edu

ParameterValue (eV)
EHOMO-9.39
ELUMO-0.65
Energy Gap (ΔE)8.74

Chemical Reactivity Descriptors

Global reactivity descriptors, derived from FMO analysis, provide quantitative measures of a molecule's reactivity. Key descriptors include electronic chemical potential (μ) and chemical hardness (η).

Electronic Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the molecule's electronegativity.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. uctm.edu Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Calculations for 4-hydroxy-3-methoxybenzaldehyde indicate a high reactivity, characterized by its low hardness value. uctm.edu These descriptors are valuable for predicting how the molecule will interact with other chemical species.

Table 2: Chemical Reactivity Descriptors for 4-Hydroxy-3-methoxybenzaldehyde Data calculated using DFT for the parent aldehyde compound. uctm.edu

DescriptorSymbolValue (eV)
Ionization Potential (I)I ≈ -EHOMO9.39
Electron Affinity (A)A ≈ -ELUMO0.65
Electronic Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2-5.02
Chemical Hardness (η)η = (ELUMO - EHOMO) / 24.37
Softness (S)S = 1 / η0.228
Electrophilicity Index (ω)ω = μ² / 2η1.25

Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizability

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, finding use in technologies like frequency conversion and optical switching. The potential for a molecule to exhibit second-order NLO effects is determined by its first molecular hyperpolarizability (β). nih.gov

Significant NLO activity typically arises in molecules that possess a combination of an electron-donating group and an electron-accepting group linked by a π-conjugated system. This "push-pull" architecture facilitates charge transfer upon electronic excitation, leading to a large change in the molecular dipole moment and a high hyperpolarizability value.

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a photophysical process where an electron is transferred from a donor moiety to an acceptor moiety within the same molecule upon absorption of light. rsc.orgnih.gov This phenomenon is characteristic of molecules with distinct electron-rich and electron-deficient regions connected by a conjugated system.

Studies on the parent compound, 4-hydroxy-3-methoxybenzaldehyde, have shown that it undergoes ICT. nih.gov Its fluorescence spectrum displays two emission bands: a normal, locally excited state emission and a longer-wavelength emission attributed to an ICT state. nih.gov In this molecule, the hydroxyl and methoxy (B1213986) groups act as electron donors, while the aldehyde group functions as the electron acceptor.

The conversion of the aldehyde to an oxime introduces a new functional group that can also participate in charge transfer. The oxime group can act as an electron-accepting moiety, suggesting that 4-hydroxy-3-methoxybenzaldehyde oxime would also likely exhibit ICT characteristics. malayajournal.org The charge transfer from the donor groups on the benzene (B151609) ring to the oxime group would be a key feature of its excited-state dynamics.

V. Reaction Mechanisms and Chemical Transformations

Reduction Reactions of the Oxime Functionality

The oxime group (C=N-OH) is susceptible to reduction, yielding primary amines. This transformation is a cornerstone in synthetic chemistry for introducing an aminomethyl group. The primary methods for reducing 4-hydroxy-3-methoxybenzaldehyde oxime involve catalytic hydrogenation and various reductive amination strategies.

Catalytic hydrogenation is a widely employed method for the reduction of oximes to primary amines. This process typically involves the use of a metal catalyst and a hydrogen source. Common catalysts include palladium on charcoal (Pd/C), platinum oxide (PtO₂), and Raney nickel (Ra-Ni). The reaction proceeds via the addition of hydrogen across the C=N double bond.

The general pathway for the catalytic hydrogenation of this compound is as follows:

Adsorption: The oxime molecule adsorbs onto the surface of the metal catalyst.

Hydrogen Addition: Hydrogen atoms, also adsorbed on the catalyst surface, add stepwise to the C=N double bond. This initially forms a hydroxylamine (B1172632) intermediate.

Hydrogenolysis: The N-O bond of the hydroxylamine intermediate is cleaved by further hydrogen addition (hydrogenolysis), and a final hydrogen atom adds to the nitrogen.

Desorption: The resulting primary amine, (4-hydroxy-3-methoxyphenyl)methanamine, desorbs from the catalyst surface.

Secondary and tertiary amines can sometimes form as byproducts through subsequent reactions between the primary amine product and unreacted oxime or the intermediate imine. researchgate.net Reaction conditions such as solvent, temperature, pressure, and catalyst choice are optimized to maximize the yield of the desired primary amine. researchgate.net

Table 1: Common Catalysts and Conditions for Oxime Hydrogenation

CatalystTypical ConditionsNotes
Palladium on Charcoal (Pd/C)H₂ gas, Ethanol (B145695)/Methanol (B129727) solvent, Room temperature to moderate heatWidely used; can sometimes lead to hydrogenolysis of other functional groups. researchgate.net
Raney Nickel (Ra-Ni)H₂ gas, Ethanol/Ammonia (B1221849) solvent, Elevated temperature and pressureHighly active catalyst; the presence of ammonia can help suppress secondary amine formation.
Platinum(IV) Oxide (PtO₂)H₂ gas, Acetic acid/Ethanol solvent, Room temperatureEffective catalyst, often used under acidic conditions.

Reductive amination is a versatile method for forming amines from carbonyl compounds. researchgate.net In the context of this compound, this term refers to the reduction of the pre-formed oxime to the corresponding primary amine. This two-step, one-pot process involves the initial formation of the oxime from the aldehyde, followed by reduction without isolation of the oxime intermediate. derpharmachemica.com

A variety of reducing agents can be employed for this transformation. The choice of reagent can influence the selectivity and mildness of the reaction conditions.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents capable of reducing oximes. However, LiAlH₄ is highly reactive and non-selective, while NaBH₄ often requires a catalyst or harsher conditions for oxime reduction. ncert.nic.in

Stannous Chloride (SnCl₂): A one-pot method for the synthesis of primary amines from aldehydes involves the formation of the oxime with hydroxylamine hydrochloride, followed by reduction with stannous chloride. derpharmachemica.com This method is advantageous due to the low cost of the reducing agent and mild reaction conditions. derpharmachemica.com

Table 2: Comparison of Reductive Amination Reagents for Oximes

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF solventHighly effective and rapidNon-selective, reacts with many functional groups, requires anhydrous conditions
Sodium Borohydride (NaBH₄)Often requires a transition metal catalyst (e.g., NiCl₂) or acidic conditionsMilder than LiAlH₄, more tolerant of functional groupsSlower reaction, may require additives
Stannous Chloride (SnCl₂)Ethanol solvent, reflux temperatureLow cost, efficient for one-pot synthesis from the aldehyde derpharmachemica.comProduces tin byproducts that require removal

Condensation and Polymerization Reactions Involving this compound

The presence of the phenolic hydroxyl group and the oxime functionality allows this compound (also referred to as vanillin (B372448) oxime, VO) to act as a monomer in condensation polymerization reactions.

A notable example is the synthesis of a terpolymer resin from vanillin oxime, formaldehyde (B43269), and p-hydroxyacetophenone (HA). tandfonline.comtandfonline.com This acid-catalyzed condensation reaction proceeds by forming methylene (B1212753) bridges between the aromatic rings of the monomers. The reaction involves the electrophilic substitution of formaldehyde onto the electron-rich aromatic rings of vanillin oxime and p-hydroxyacetophenone, followed by subsequent condensation and polymer chain growth.

The synthesis is typically carried out by refluxing the monomers in a specific molar ratio (e.g., 1:2:1 for VO:formaldehyde:HA) in the presence of an acid catalyst like HCl. tandfonline.com The resulting solid resinous product is then isolated and purified. tandfonline.com

Table 3: Properties of a Vanillin Oxime-Formaldehyde-p-Hydroxyacetophenone Terpolymer

PropertyValueMethod
Monomer Ratio (VO:F:HA)1:2:1Synthesis Protocol tandfonline.com
CatalystHydrochloric Acid (HCl)Synthesis Protocol tandfonline.com
Number-Average Molecular Weight (Mn)5337.6 g/mol Gel Permeation Chromatography (GPC) tandfonline.com
Polydispersity Index (PDI)1.33Gel Permeation Chromatography (GPC) tandfonline.com
AppearanceShining blue colored resinVisual Observation tandfonline.com

These bio-based polymers are of interest due to their derivation from renewable resources like vanillin and their potential applications, for instance, as antimicrobial materials. tandfonline.comtandfonline.com

Ligand Exchange and Complexation Reactions

This compound and its isomers, such as o-vanillin oxime, can act as chelating ligands for various metal ions. The presence of the phenolic hydroxyl group and the oxime group provides two potential coordination sites, allowing the molecule to form stable complexes with transition metals.

The deprotonated form of the oxime (oximate) and the phenoxide ion can bind to a metal center, forming chelate rings. These complexation reactions are often characterized by a distinct color change. For instance, o-vanillin oxime forms a greyish-white precipitate with copper(II) ions and a green precipitate with nickel(II) ions. ias.ac.in

These reactions are a type of ligand exchange where solvent molecules (typically water) in the coordination sphere of the metal ion are replaced by the oxime ligand. chemguide.co.uk The stoichiometry of the resulting complexes can vary. For example, zinc(II) has been reported to form a complex with the stoichiometry [Zn(HL)₂(OAc)₂(H₂O)₂] with o-vanillin oxime (HL), where the oxime acts as a neutral ligand. In contrast, cadmium(II) and mercury(II) form complexes with the formula [M₂L₂(OAc)₂(H₂O)₂], where the oxime is a deprotonated ligand (L⁻). akjournals.com

Table 4: Examples of Metal Complexes with Vanillin Oxime Isomers

Metal IonLigandpH Range for PrecipitationComplex ColorReference
Copper(II)o-vanillin oxime2.5 - 9.5Greyish-white ias.ac.in
Nickel(II)o-vanillin oxime5.0 - 10.0Green ias.ac.in
Iron(III)VanillinNot specifiedPurple discoloration stackexchange.com
Zinc(II)o-vanillin oximeNot specifiedCrystalline solid akjournals.com

The ability to form such complexes makes these compounds useful in analytical chemistry for the gravimetric determination of metals. ias.ac.in

Tautomerism in Oxime Systems

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, which are in equilibrium. numberanalytics.com Oximes, including this compound, can exhibit several forms of tautomerism.

The most common is the oxime-nitrone tautomerism . This involves the migration of a hydrogen atom from the oxygen to the carbon or nitrogen atom. Computational studies suggest that this isomerization may occur via a bimolecular process involving two oxime molecules, rather than a simple thermal 1,2-H-shift. rsc.orgresearchgate.net Although the oxime form is generally more stable, the less stable but more reactive nitrone tautomer can participate in certain nucleophilic addition reactions. rsc.orgresearchgate.net

Another potential equilibrium is the oxime-nitroso tautomerism . The nitroso form is analogous to the keto form in keto-enol tautomerism, while the oxime is analogous to the enol form. echemi.com For simple aliphatic compounds, the equilibrium heavily favors the oxime tautomer over the nitroso tautomer. This stability is attributed to the stronger C=N double bond in the oxime compared to the N=O double bond in the nitroso compound, a consequence of the greater electronegativity difference between carbon and nitrogen. echemi.com

The specific tautomeric equilibrium for this compound in different solvents or in the solid state would depend on factors like solvent polarity, temperature, and intermolecular interactions such as hydrogen bonding. rsc.org

Vi. Coordination Chemistry of 4 Hydroxy 3 Methoxybenzaldehyde Oxime and Its Analogues

Chelating Properties of the Oxime Ligand

4-Hydroxy-3-methoxybenzaldehyde oxime and its analogues, such as Schiff bases derived from vanillin (B372448), function as versatile chelating ligands. Chelation typically involves the deprotonated phenolic hydroxyl group and the nitrogen atom of the oxime or azomethine group. derpharmachemica.comseejph.com This coordination behavior classifies the ligand as bidentate, binding to a metal center to form a stable chelate ring.

The stability of these metal complexes has been investigated through potentiometric studies. For the parent molecule, vanillin, stability constants with various divalent transition metal ions were determined, following the general order: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. researchgate.net The formation of these complexes is found to be spontaneous, endothermic, and entropically favorable. researchgate.net The conversion of the aldehyde to an oxime or a Schiff base enhances these chelating properties, leading to the formation of robust metal complexes. researchgate.net Infrared spectroscopy confirms the chelation process; the disappearance of the phenolic O-H stretching vibration and a shift in the C=N stretching frequency upon complexation are indicative of coordination through the phenolic oxygen and azomethine/oxime nitrogen. derpharmachemica.comresearchgate.net

Formation of Metal Complexes

The reaction of this compound and its related Schiff base analogues with metal salts yields crystalline coordination compounds. The stoichiometry of these complexes is commonly found to be 1:1 or 1:2 (Metal:Ligand). asianpubs.orgjocpr.comresearchgate.net The specific geometry adopted by the metal center—such as octahedral, tetrahedral, or square planar—is influenced by the nature of the metal ion and the ligand itself. asianpubs.orgjocpr.comresearchgate.net

A broad spectrum of transition metals has been shown to form stable complexes with vanillin-derived ligands. These include complexes of manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), iron(II), ruthenium(II), cadmium(II), and mercury(II). onlinescientificresearch.comderpharmachemica.comasianpubs.orgjocpr.comresearchgate.netakjournals.com

For instance, Schiff bases derived from o-vanillin have been used to synthesize Fe(II), Ni(II), and Cu(II) complexes with a 1:1 metal-to-ligand stoichiometry, which exhibit octahedral geometries. asianpubs.org In other studies, Mn(II), Co(II), Ni(II), and Cu(II) complexes were found to have a 1:2 metal-to-ligand ratio and adopt octahedral structures, while the corresponding Zn(II) complex was assigned a tetrahedral geometry. jocpr.com The coordination typically occurs through the phenolic oxygen and the azomethine nitrogen, as confirmed by spectroscopic data. derpharmachemica.comjocpr.com

Metal IonStoichiometry (M:L)Proposed GeometryReference
Fe(II)1:1Octahedral asianpubs.org
Ni(II)1:1, 1:2Octahedral, Square Planar asianpubs.orgjocpr.comresearchgate.net
Cu(II)1:1, 1:2Octahedral, Square Planar asianpubs.orgjocpr.comresearchgate.net
Zn(II)1:2Tetrahedral jocpr.com
Co(II)1:2Octahedral, Square Planar jocpr.comresearchgate.net
Mn(II)1:2Octahedral jocpr.com

The oxime functionality is also capable of coordinating with actinide ions, such as the uranyl ion (UO₂²⁺). Structural studies of related systems, like 2-pyridyl ketoximes and benzamidoxime (B57231) with uranyl, provide insight into this interaction. epa.govrsc.org A common and stable binding mode involves the deprotonated oximate group coordinating to the uranyl center in an η² fashion, where both the nitrogen and oxygen atoms of the oxime group are bonded to the uranium atom. epa.govrsc.org This η²-binding is energetically favored over a simple chelation through the oxime oxygen and another donor atom. rsc.org In these complexes, the linear O=U=O axial structure of the uranyl ion is maintained, while the oxime ligands and potentially other solvent molecules occupy the equatorial plane. For example, in the complex UO₂(Benzamidoximate)₂(MeOH)₂, two η²-bound amidoximate ligands and two methanol (B129727) molecules define the equatorial plane around the uranium center. rsc.org

Spectroscopic and Computational Analysis of Metal–Ligand Interactions

Spectroscopic techniques are crucial for elucidating the nature of metal-ligand bonding in these complexes. Infrared (IR) spectroscopy is particularly informative. The coordination of the ligand to a metal ion is typically confirmed by the following spectral changes:

A shift of the azomethine or oxime ν(C=N) band to a lower wavenumber, indicating the participation of the nitrogen atom in coordination. derpharmachemica.com

The disappearance of the broad phenolic ν(O-H) band, which points to deprotonation and coordination of the phenolic oxygen. derpharmachemica.comresearchgate.net

The appearance of new bands in the far-IR region, which are assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of bond formation between the metal and the ligand's donor atoms. asianpubs.orgjocpr.com

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)InferenceReference
ν(O-H) (phenolic)~3413 - 3184AbsentDeprotonation and coordination of phenolic oxygen derpharmachemica.comresearchgate.net
ν(C=N) (azomethine/oxime)~1620 - 1650~1594 - 1604Coordination of azomethine/oxime nitrogen derpharmachemica.com
ν(M-O)-~450 - 550Formation of metal-oxygen bond asianpubs.org
ν(M-N)-~400 - 480Formation of metal-nitrogen bond asianpubs.org

In addition to experimental methods, computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic structure, bonding, and magnetic properties of these complexes. rsc.orguctm.edu These theoretical calculations help to predict geometries, analyze frontier molecular orbitals (HOMO-LUMO), and understand magnetic exchange interactions in polynuclear systems. rsc.org For example, broken symmetry DFT calculations on a dimeric iron(III) complex with o-vanillin suggested the presence of long-range antiferromagnetic interactions between the metal centers. rsc.org

Structural Motifs in Oxime-Metal Coordination Polymers and Clusters

The ability of oxime-containing ligands to act as bridges between metal centers facilitates the formation of extended structures like coordination polymers and polynuclear clusters. researchgate.net Schiff bases derived from o-vanillin are particularly noted for their propensity to generate a wide variety of architectures, from oligonuclear species to one-, two-, or three-dimensional coordination polymers. nih.gov

In these extended structures, the oximate group can adopt various bridging modes, linking multiple metal ions together. The specific structural motif is influenced by the choice of metal, the ligand's substituents, and the reaction conditions. For example, studies on 2-pyridyl oximes combined with other bridging ligands have yielded new families of 1D coordination polymers. rsc.org Similarly, o-vanillin derivatives have been shown to undergo in situ coordination-catalyzed reactions to form complex hexanuclear clusters. researchgate.net The resulting materials often exhibit interesting properties, such as magnetism or porosity, which are dictated by the arrangement of the metal centers and the nature of the exchange pathways mediated by the oxime bridges. nih.govresearchgate.net

Vii. Biological Activity and Mechanistic Investigations

Antimicrobial Efficacy (Antibacterial, Antifungal)

4-Hydroxy-3-methoxybenzaldehyde oxime and its derivatives have demonstrated notable antimicrobial properties. The conversion of its parent compound, vanillin (B372448), into the oxime form slightly enhances its antifungal activity. However, further modification into oxime esters leads to a significant increase in this efficacy. nih.gov

Structure-activity relationship studies have been crucial in optimizing the antimicrobial effects of this compound derivatives. Research into a series of vanillin oxime-N-O-alkanoates (oxime esters) has shown a clear correlation between the length of the acyl chain and antifungal potency. nih.gov

The antifungal activity was found to increase with the lengthening of the acyl chain. nih.gov Against the phytopathogenic fungus Rhizoctonia solani, the highest activity was observed with a nine-carbon acyl chain (nonanoate). nih.gov For Macrophomina phaseolina, the peak activity was achieved with a twelve-carbon chain (dodecanoate). nih.gov This suggests that lipophilicity plays a key role in the antifungal action, likely facilitating the compound's interaction with fungal cell membranes.

Similarly, studies on other vanillin-derived oxime esters, such as piperidin-4-one oxime esters, have shown that specific substitutions on the phenyl ester group can lead to potent antibacterial and antifungal activity, in some cases exceeding that of standard drugs like streptomycin (B1217042) and fluconazole. nih.gov For esters of the related 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime, compounds with medium-length alkyl chains demonstrated greater activity than those with longer chains. researchgate.net

Antifungal Activity of Vanillin Oxime-N-O-Alkanoates
CompoundAcyl Chain LengthEC₅₀ against M. phaseolina (µg/mL)EC₅₀ against R. solani (µg/mL)
Vanillin Oxime-N-O-nonanoate9 Carbons-66.7
Vanillin Oxime-N-O-dodecanoate12 Carbons73.1-

The antimicrobial action of this compound is largely attributed to mechanisms inherited from its parent compound, vanillin, which primarily targets the cell membrane. nih.govnih.gov Vanillin is considered a membrane-active compound that disrupts several crucial cellular functions, leading to bacteriostatic effects. nih.govnih.gov

Key mechanistic actions include:

Membrane Damage: The compound compromises the integrity of the bacterial cell membrane. nih.govresearchgate.net This damage leads to the leakage of essential intracellular components, such as nucleic acids and proteins, which are vital for cell survival and function. nih.gov

Dissipation of Ion Gradients: It causes a breakdown in the electrochemical potential across the cell membrane by dissipating ion gradients, particularly potassium (K⁺) ions. nih.gov This disrupts cellular homeostasis and impairs processes dependent on the membrane potential. nih.gov

Inhibition of Energy Metabolism: The compound inhibits cellular respiration. nih.gov This disruption of energy metabolism is further evidenced by a decrease in intracellular ATP content following treatment, ultimately contributing to cell death. nih.govresearchgate.net

Transcriptome analysis of bacteria like E. coli O157:H7 treated with vanillin shows significant changes in the expression of genes related to cell membrane formation and energy metabolism pathways, such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.govresearchgate.net The increased lipophilicity of the oxime esters likely enhances these membrane-disrupting capabilities.

Antioxidant Properties and Radical Scavenging Mechanisms

Vanillin and its derivatives, including the oxime, are recognized for their antioxidant potential and ability to scavenge free radicals. researchgate.net This activity is primarily linked to the phenolic hydroxyl (-OH) group on the benzene (B151609) ring, which can donate a hydrogen atom to neutralize reactive oxygen species.

The primary radical scavenging mechanism is believed to be Hydrogen Transfer (HT) from the phenolic hydroxyl group. researchgate.net However, more complex pathways have also been proposed for vanillin-based compounds, including: nih.gov

Sequential Proton Loss Electron Transfer (SPLET): A two-step process involving the initial dissociation of the phenolic proton, followed by an electron transfer from the resulting anion. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): An alternative pathway where an electron is first transferred from the molecule to form a radical cation, which then releases a proton. nih.gov

Studies comparing vanillin to its isomer, o-vanillin, in scavenging the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, found that o-vanillin was a more effective scavenger. nih.govresearchgate.net This highlights the influence of the substituent positions on the aromatic ring on antioxidant efficacy. nih.gov Vanillin has also been shown to effectively scavenge ABTS•+ radicals and inhibit lipid peroxidation. researchgate.net

DPPH Radical Scavenging Activity of Vanillin and Related Compounds (at 1 mM)
Compound% DPPH Scavenging Activity
Vanillin22.9%
o-Vanillin66.4%

Analgesic and Anti-Inflammatory Effects

Beyond its antimicrobial and antioxidant activities, the vanillin structure is a key pharmacophore for analgesic and anti-inflammatory effects. These properties are linked to its interaction with specific cellular signaling pathways and ion channels involved in pain and inflammation.

The analgesic activity of vanillin and its derivatives is associated with their ability to modulate Transient Receptor Potential (TRP) ion channels, which are critical in nociception (the sensory nervous system's response to harmful stimuli). researchgate.netnih.gov Specifically, these compounds interact with TRPV1 (Transient Receptor Potential Vanilloid 1), also known as the capsaicin (B1668287) receptor, and TRPA1 (Transient Receptor Potential Ankryin 1). researchgate.netnih.gov

Research has shown that vanillin can suppress the activation of the TRPV1 channel that is induced by capsaicin. researchgate.netnih.gov Studies using pain models induced by TRP channel agonists confirm this link; the analgesic effects of vanillin derivatives were demonstrated in tests using both capsaicin (for TRPV1) and allyl isothiocyanate (for TRPA1). researchgate.net This modulatory activity on nociceptive TRP channels provides a clear mechanism for the compound's analgesic properties. researchgate.netnih.gov

The anti-inflammatory effects of this compound's parent compound, vanillin, are well-documented and operate through the modulation of key inflammatory signaling pathways. mdpi.comnih.gov Vanillin effectively attenuates inflammatory responses by suppressing the expression of numerous pro-inflammatory molecules and regulating the signaling cascades that control them. researchgate.netcabidigitallibrary.org

The molecular mechanisms include:

Suppression of Pro-inflammatory Mediators: Vanillin significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govsemanticscholar.org It also inhibits inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov

Modulation of NF-κB Pathway: A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comsemanticscholar.org By blocking the activation of NF-κB, vanillin prevents the transcription of a wide array of genes involved in the inflammatory response. nih.govsemanticscholar.org

Activation of Nrf2 Pathway: Vanillin has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms. researchgate.netcabidigitallibrary.org

Inhibition of NLRP3 Inflammasome: The compound can suppress the NLRP3 inflammasome, a multiprotein complex that, when activated, triggers the release of highly pro-inflammatory cytokines IL-1β and IL-18. researchgate.netcabidigitallibrary.org

Summary of Vanillin's Effects on Inflammatory Markers and Pathways
TargetEffect
TNF-α, IL-1β, IL-6Downregulation/Suppression
iNOS, COX-2Downregulation/Suppression
NF-κB Signaling PathwayInhibition/Blockade
Nrf2/HO-1 Signaling PathwayActivation
NLRP3 InflammasomeSuppression

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Detailed research focusing specifically on the inhibitory activity of this compound against key enzymes such as acetylcholinesterase is not extensively documented in publicly available scientific literature. While the parent compound, vanillin, and other derivatives have been investigated for their effects on various enzymes, including cholinesterases, specific quantitative data such as IC₅₀ values for the oxime derivative are not readily found.

In Vitro Anti-proliferative and Anticancer Mechanisms

This compound, also known as vanillin oxime, has been identified as a potent cytotoxic agent against human lung cancer cells, specifically the A549 and NCI-H2170 cell lines. kjpp.net Its anti-proliferative effects are dose-dependent, with studies showing a significant reduction in cell viability upon exposure. kjpp.net The primary mechanism behind this cytotoxicity is the induction of apoptosis, or programmed cell death. kjpp.net

Induction of Apoptosis: Exposure to vanillin oxime leads to a significant increase in apoptosis in lung cancer cells. kjpp.net This is achieved through the modulation of key regulatory proteins involved in the apoptotic cascade. The compound triggers the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins while suppressing anti-apoptotic proteins. kjpp.net

Key molecular changes observed in lung cancer cells treated with vanillin oxime include:

Upregulation of Pro-Apoptotic Proteins: A marked increase in the levels of Bax, a critical protein that promotes apoptosis. kjpp.net

Activation of Caspases: Elevated levels of cleaved caspase-9 and caspase-3, which are executor enzymes that dismantle the cell during apoptosis. kjpp.net

Downregulation of Anti-Apoptotic Proteins: A significant reduction in the expression of Bcl-2, Bcl-xL, and survivin, proteins that normally protect cells from apoptosis. kjpp.net

Interactive Data Table: Effect of Vanillin Oxime on Apoptotic Protein Expression

Protein Cell Line Concentration (µM) Observed Effect
Bax A549 & NCI-H2170 12.5 & 15 Increased Expression
Cleaved Caspase-9 A549 & NCI-H2170 12.5 & 15 Increased Expression
Cleaved Caspase-3 A549 & NCI-H2170 12.5 & 15 Increased Expression
Bcl-2 A549 & NCI-H2170 12.5 & 15 Suppressed Expression
Bcl-xL A549 & NCI-H2170 12.5 & 15 Suppressed Expression
Survivin A549 & NCI-H2170 12.5 & 15 Suppressed Expression

TRAIL-Mediated Apoptosis Pathway: A crucial aspect of vanillin oxime's anticancer mechanism is its ability to enhance the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) mediated pathway. kjpp.net It sensitizes cancer cells to this pathway by upregulating the expression of death receptors DR4 and DR5 on the cell surface. kjpp.net This upregulation is dose-dependent, with higher concentrations of vanillin oxime leading to greater expression of these receptors. kjpp.net

The induction of DR5 is linked to the increased expression of C/EBP homologous protein (CHOP), a transcription factor that binds to the DR5 promoter region. kjpp.net Vanillin oxime treatment significantly enhances both the mRNA and protein levels of CHOP, which in turn drives the expression of DR5, thereby promoting apoptosis. kjpp.net

Role of JNK/ERK-CHOP Pathway: The activation of the CHOP and death receptor pathway is mediated by the JNK (c-Jun N-terminal kinase) and ERK (extracellular-signal-regulated kinase) signaling pathways. kjpp.net Treatment with vanillin oxime leads to a significant increase in the phosphorylated (activated) forms of both JNK and ERK. kjpp.net The involvement of these pathways was confirmed when the use of specific JNK and ERK inhibitors led to a prominent reduction in the vanillin oxime-induced upregulation of DR4 and DR5. kjpp.net This demonstrates that vanillin oxime triggers apoptosis in lung cancer cells through the JNK/ERK-CHOP signaling axis, which subsequently enhances TRAIL-mediated cell death. kjpp.net

Interactive Data Table: Mechanistic Targets of Vanillin Oxime in Lung Cancer Cells

Target Pathway/Molecule Cell Line Concentration (µM) Effect
Cell Viability A549 & NCI-H2170 5 - 20 Concentration-dependent suppression
Apoptosis A549 & NCI-H2170 12.5 & 15 Significant increase
Death Receptor 4 (DR4) A549 & NCI-H2170 12.5 & 15 Significant elevation
Death Receptor 5 (DR5) A549 & NCI-H2170 12.5 & 15 Significant elevation
CHOP (mRNA & Protein) A549 & NCI-H2170 12.5 & 15 Significant enhancement
Phosphorylated ERK A549 & NCI-H2170 12.5 & 15 Significant enhancement
Phosphorylated JNK A549 & NCI-H2170 12.5 & 15 Significant enhancement

Viii. Advanced Applications in Materials Science and Analytical Chemistry

Development of Polymeric Materials

The ability of 4-Hydroxy-3-methoxybenzaldehyde oxime to undergo polymerization reactions allows for the creation of novel polymeric materials with tailored properties. The presence of the phenolic hydroxyl group and the oxime group facilitates its incorporation into polymer chains, leading to materials with specific functional attributes.

While direct studies on terpolymers based specifically on this compound are not extensively detailed in the available literature, research on related structures such as p-hydroxybenzaldehyde oxime provides a strong precedent for their potential applications. Terpolymers synthesized from an oxime, formaldehyde (B43269), and a substituted acetophenone (B1666503) have demonstrated notable properties. researchgate.net These polymers often exhibit good thermal stability, which is a critical characteristic for materials used in functional coatings. researchgate.net The synthesis of such terpolymers typically involves a condensation reaction in the presence of a catalyst. researchgate.net The resulting polymer's properties can be tuned by varying the co-monomers, allowing for the development of coatings with specific functionalities, such as enhanced durability or chemical resistance.

The incorporation of oxime functionalities into polymer resins has been explored as a strategy for imparting antimicrobial properties. Research on copolymer resins derived from the condensation of benzyl (B1604629) 2,4-dihydroxyphenyl ketone oxime with formaldehyde or furfural (B47365) has shown that these materials can be effective against both gram-positive and gram-negative bacteria, including human pathogens like Escherichia coli and Staphylococcus albus. researchgate.net The antimicrobial efficacy of these resins is influenced by the specific monomers used, with formaldehyde-based copolymers, in some instances, showing synergistic antibacterial activity. researchgate.net This suggests that resins synthesized using this compound could also exhibit antimicrobial properties, making them promising candidates for applications in biomedical devices, food packaging, and as surface coatings in environments where microbial growth is a concern. The presence of hydroxyl groups in similar compounds has been noted to be an important factor in enhancing antimicrobial activity. rsc.org

Analytical Reagent Development

The chelating ability of the oxime group, in conjunction with the phenolic hydroxyl group, makes this compound a valuable reagent in analytical chemistry for the detection and quantification of metal ions.

Hydrazone derivatives of 4-Hydroxy-3-methoxybenzaldehyde have been successfully employed as chromogenic reagents for the spectrophotometric determination of various metal ions. For instance, 2-hydroxy-3-methoxybenzaldehyde (B140153) isonicotinoyl hydrazone, a closely related compound, forms a colored complex with thorium(IV), allowing for its quantification. scholarsresearchlibrary.com This method is noted for its simplicity, sensitivity, and rapidity. scholarsresearchlibrary.com The formation of a stable, colored complex between the ligand and the metal ion is the basis of this analytical technique. nih.govsemanticscholar.org The absorbance of the resulting solution is measured at a specific wavelength and is proportional to the concentration of the metal ion. scholarsresearchlibrary.com Similarly, another derivative, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic hydrazone, has been used for the direct spectrophotometric determination of aluminum(III). iosrjournals.org This reagent reacts with Al(III) to form a yellow-colored complex, and the method has been applied to determine aluminum in various samples, including silicate (B1173343) minerals and industrial sludges. iosrjournals.org These examples highlight the potential of this compound and its derivatives as selective and sensitive reagents for spectrophotometric analysis.

Table 1: Spectrophotometric Determination of Metal Ions with Related Hydrazone Reagents

Metal Ion Reagent Wavelength (nm) pH Beer's Law Range (µg mL⁻¹)
Thorium(IV) 2-hydroxy-3-methoxybenzaldehyde isonicotinoyl hydrazone 395 5.0 0.58 – 11.60

Oxime-based extractants are well-established in the field of hydrometallurgy for the selective separation and recovery of metal ions. mdpi.comresearchgate.net The fundamental principle of solvent extraction involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase through the formation of a neutral complex with an extractant. rsc.org The coordination chemistry between the metal ion and the extractant is crucial for achieving high selectivity. rsc.org While specific methodologies employing this compound are not detailed, the general mechanism for hydroxyoxime extractants involves the exchange of a proton from the hydroxyl group for the metal ion, leading to the formation of a stable chelate. This process is highly dependent on the pH of the aqueous phase. The potential for this compound in solvent extraction lies in its ability to form stable complexes with various metal ions, which could be exploited for their separation and purification from complex matrices. nih.gov

Optoelectronic and Semiconductor Applications (Based on NLO Properties)

The field of optoelectronics relies on materials that can modulate light, and compounds with significant nonlinear optical (NLO) properties are of particular interest. NLO materials can alter the phase, frequency, or amplitude of light in response to an intense laser beam.

Research into the NLO properties of organic molecules has identified that compounds with electron donor and acceptor groups linked by a π-conjugated system can exhibit large second-order NLO responses. Theoretical studies on 3-methoxy-4-hydroxy-benzaldehyde, the parent aldehyde of the oxime, have investigated its NLO susceptibilities. researchgate.net Characteristics such as the total dipole moment, mean polarizability, and first hyperpolarizability are calculated to assess a molecule's potential as an NLO material. researchgate.net The presence of the hydroxyl (donor) and aldehyde (acceptor) groups in the parent compound suggests that its derivatives, including the oxime, could also possess interesting NLO properties. These properties are fundamental to applications in optoelectronics and semiconductors, such as frequency conversion (e.g., second-harmonic generation) and electro-optic modulation. gla.ac.uk The ability to engineer molecules like this compound to enhance these properties makes them promising candidates for the development of new materials for advanced optical and semiconductor devices.

Role as a Chemical Intermediate in Specialized Syntheses

This compound, commonly known as vanillin (B372448) oxime, serves as a versatile and valuable chemical intermediate in a variety of specialized syntheses. Its molecular structure, featuring a phenolic hydroxyl group, a methoxy (B1213986) group, and an oxime functional group on an aromatic ring, provides multiple reactive sites for further chemical modifications. This allows for its use as a precursor in the synthesis of a diverse range of molecules, including polymers, biologically active compounds, and heterocyclic systems.

One of the significant applications of vanillin oxime as a chemical intermediate is in the field of polymer chemistry. It can be utilized as a monomer in condensation polymerization reactions to create novel polymers with specific functional properties. A notable example is the synthesis of a bio-based terpolymer resin, VOFHA, from vanillin oxime, formaldehyde, and p-hydroxyacetophenone. nih.gov This terpolymer has been characterized for its molecular weight and thermal properties, showcasing the utility of vanillin oxime in creating new polymeric materials.

Table 1: Molecular Properties of VOFHA Terpolymer
PropertyValueReference
Number-Average Molecular Weight (Mn)5337.6 g/mol nih.gov
Polydispersity Index (PDI)1.33 nih.gov

Furthermore, the reactivity of the oxime group in vanillin oxime allows for the synthesis of various derivatives with potential biological activities. For instance, it is a key precursor in the synthesis of a series of vanillin oxime-N-O-alkanoates. researchgate.net These compounds have been evaluated for their antifungal properties against several phytopathogenic fungi, demonstrating that chemical modification of vanillin oxime can lead to compounds with significant bioactivity. The efficacy of these compounds, as indicated by their EC50 values, varies with the length of the alkanoate chain.

Table 2: Antifungal Activity (EC50 in µg/mL) of Vanillin Oxime-N-O-alkanoates
CompoundMacrophomina phaseolinaRhizoctonia solaniReference
Vanillin oxime-N-O-nonanoate-66.7 researchgate.net
Vanillin oxime-N-O-dodecanoate73.1- researchgate.net

In the realm of heterocyclic chemistry, vanillin and its derivatives, including the oxime, are valuable starting materials for the synthesis of a wide array of heterocyclic compounds. nih.govnih.gov These heterocycles are of interest in medicinal chemistry and materials science. For example, vanillin is a precursor in the synthesis of piperidin-4-one oxime esters, which have shown notable antioxidant and antimicrobial activities. nih.gov The synthesis of various pyrazoline and isoxazole (B147169) derivatives from vanillin has also been reported, highlighting its versatility as a building block for nitrogen and oxygen-containing heterocycles. internationaljournalcorner.comworldnewsnaturalsciences.cominternationaljournalcorner.com Although many syntheses start from vanillin itself, the subsequent formation of an oxime is a key step in creating certain heterocyclic rings.

The utility of vanillin oxime extends to analytical chemistry, where its isomer, o-vanillinoxime, has been employed as an analytical reagent for the gravimetric determination of metal ions such as copper(II) and nickel(II). The formation of stable, insoluble metal complexes allows for their quantitative precipitation and separation from other ions under controlled pH conditions.

Table 3: Optimal pH Range for Metal Precipitation with o-Vanillinoxime
Metal IonpH RangeReference
Copper(II)2.5 - 9.5
Nickel(II)5.0 - 10.0

Compound Index

Table 4: List of Chemical Compounds
Compound Name
This compound
Vanillin oxime
Formaldehyde
p-hydroxyacetophenone
VOFHA
Vanillin oxime-N-O-alkanoates
Vanillin oxime-N-O-nonanoate
Vanillin oxime-N-O-dodecanoate
Vanillin
Piperidin-4-one oxime esters
Pyrazoline
Isoxazole
o-vanillinoxime
Copper(II)
Nickel(II)

Ix. Future Directions and Emerging Research Avenues

Design of Novel 4-Hydroxy-3-methoxybenzaldehyde Oxime Derivatives with Enhanced Bioactivity

The inherent biological activities of vanillin (B372448) and its derivatives provide a strong impetus for the design of new analogues with improved therapeutic potential. Research has already demonstrated that converting vanillin to its oxime can slightly increase its antifungal activity, and this activity is significantly enhanced upon conversion of the oxime to oxime-N-O-alkanoates. The future in this area lies in the systematic exploration of structure-activity relationships (SAR) to guide the rational design of more potent and selective agents.

One promising direction is the synthesis of ester and ether derivatives of the oxime's hydroxyl group. Studies have shown that the antifungal efficacy of vanillin oxime-N-O-alkanoates is dependent on the length of the acyl chain, with maximal activity observed with a nine-carbon chain. Future work could involve the synthesis of a broader range of these esters to fine-tune this activity against various fungal pathogens.

Furthermore, the aromatic ring of this compound offers multiple sites for modification. The introduction of different functional groups, such as halogens, nitro groups, or additional alkyl or aryl moieties, could significantly modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. For instance, vanillin oxime has been shown to inhibit lung cancer cell proliferation and induce apoptosis. The design of novel derivatives could lead to compounds with enhanced anticancer activity.

The following table summarizes some examples of vanillin oxime derivatives and their reported biological activities, providing a basis for future design strategies.

Derivative TypeExample CompoundReported Bioactivity
Oxime-N-O-alkanoateVanillin oxime-N-O-nonanoateAntifungal
Oxime-N-O-alkanoateVanillin oxime-N-O-dodecanoateAntifungal
Parent OximeThis compoundAnticancer (Lung)

Exploration of Advanced Catalytic Applications

While the primary focus of research on this compound has been its biological activity, its chemical structure suggests potential applications in catalysis. The oxime functional group is a versatile precursor for various chemical transformations, and its strategic placement on the vanillin scaffold could be exploited in the design of novel ligands or catalysts.

A significant area for future exploration is the use of this compound in the synthesis of valuable chemical intermediates. For example, the catalytic reduction of oximes can yield primary amines or hydroxylamines, which are important building blocks in the pharmaceutical and chemical industries. A patented method describes the use of a Pd/C catalyst for the reduction of this compound to 4-hydroxy-3-methoxybenzylamine hydrochloride, a compound with potential industrial applications. incatt.nl Future research could focus on developing more efficient and selective catalytic systems, such as those based on iridium or other transition metals, for this and similar transformations. acs.org

Furthermore, the oxime moiety can be a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new functional groups onto the aromatic ring. This could open up pathways to a wide array of novel vanillin-based compounds with unique properties. Research into ruthenium-catalyzed rearrangements of aldoximes to amides also presents a potential avenue for the functionalization of this compound. sci-hub.ru The development of catalysts that can selectively functionalize the oxime group or the aromatic ring would be a significant advancement.

Integrated Computational and Experimental Approaches

The integration of computational chemistry with experimental synthesis and biological testing is a powerful strategy for accelerating the discovery and optimization of new bioactive compounds. For this compound and its derivatives, such an integrated approach holds considerable promise.

Molecular docking studies can be employed to predict the binding modes and affinities of novel derivatives with specific biological targets, such as enzymes or receptors implicated in diseases like cancer or fungal infections. This in silico screening can help prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. For example, computational studies on vanillin derivatives have been used to predict their interactions with enzymes like cyclooxygenase-1 (COX-1) and the main protease (MPro) of SARS-CoV-2. researchgate.netacs.org This approach can be readily extended to the oxime derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the activity of yet-to-be-synthesized derivatives. nih.gov This predictive capability can guide the design of new molecules with enhanced potency. Future research should focus on developing robust QSAR models for various biological activities of this compound derivatives.

The synergy between computational prediction and experimental validation is crucial. mdpi.comnih.govnih.gov Theoretical predictions must be tested through chemical synthesis and biological assays. The experimental results, in turn, can be used to refine and improve the computational models, creating a feedback loop that drives the design process forward. A study on vanillin oxime's effect on lung cancer cells has already combined experimental assays with molecular analysis, laying the groundwork for more extensive integrated studies. researchgate.net

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.

Traditional methods for oxime synthesis often involve organic solvents and may have drawbacks such as long reaction times and the use of toxic reagents. orientjchem.org Innovative green approaches that can be applied to the synthesis of this compound include:

Solvent-free synthesis: Mechanochemical methods, such as grindstone chemistry, have been shown to be effective for the synthesis of oximes from carbonyl compounds without the need for solvents. orientjchem.orgresearchgate.net This approach offers advantages in terms of reduced waste and simplified work-up procedures.

Green catalysts: The use of biodegradable and efficient catalysts, such as tannic acid, has been reported for the synthesis of vanillin-based compounds. nih.gov Exploring such catalysts for the synthesis of the oxime could lead to more sustainable processes. Hierarchically porous zeolites have also been shown to be effective catalysts for the preparation of vanillin oxime. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. While the direct biocatalytic synthesis of this compound is an area for future exploration, research on the biocatalytic production of vanillin from renewable sources like eugenol (B1671780) or ferulic acid is well-established. researchgate.netnih.govresearchgate.netnih.gov Integrating an oximation step into these biocatalytic pathways could provide a fully green route to the target compound. Lipases have also been used in the lipase-catalyzed acetylation of vanillin oxime, demonstrating the potential for enzymatic modifications of the compound.

The following table highlights some green chemistry approaches that could be applied to the synthesis of this compound.

Green Chemistry ApproachDescriptionPotential Benefits
MechanochemistrySolvent-free grinding of reactants.Reduced waste, faster reaction times, simplicity. orientjchem.orgresearchgate.net
BiocatalysisUse of enzymes or whole microorganisms as catalysts.High selectivity, mild reaction conditions, use of renewable feedstocks. researchgate.netnih.gov
Green CatalystsEmploying non-toxic, recyclable, or biodegradable catalysts.Reduced environmental impact, improved safety. nih.govnih.gov
Microwave-assisted SynthesisUsing microwave irradiation to accelerate reactions.Reduced reaction times and energy consumption.

By focusing on these future directions, the scientific community can continue to build upon the versatile platform of this compound, leading to the development of new materials, medicines, and sustainable chemical processes.

Q & A

Q. How is 4-Hydroxy-3-methoxybenzaldehyde oxime synthesized, and what are the critical reaction conditions?

The oxime is synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde (vanillin) with hydroxylamine hydrochloride in the presence of sodium acetate trihydrate. The reaction is conducted in water at 80°C for 2 hours. After extraction with ethyl acetate, the product is purified via solvent evaporation. Yields exceeding 95% are achievable under these conditions .

Q. What safety precautions are required when handling this compound in the lab?

Follow OSHA HCS guidelines: use personal protective equipment (gloves, lab coat), avoid inhalation/contact with skin/eyes, and store in tightly sealed containers. In case of exposure, rinse affected areas with water and consult a physician. Ensure proper ventilation during synthesis .

Q. What biological activities are associated with 4-Hydroxy-3-methoxybenzaldehyde derivatives?

Vanillin derivatives exhibit antioxidant properties and inhibit gene mutation, though their activity is often low. Research focuses on modifying the oxime or other functional groups to enhance bioactivity, such as antimicrobial or enzyme-modulating effects .

Advanced Research Questions

Q. How can HPLC and UV spectrophotometry be optimized for analyzing this compound derivatives?

For HPLC, use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 280 nm. For UV spectrophotometry, prepare derivatives in methanol and measure absorbance at 230–300 nm. Both methods show <2% deviation in precision when validated with triplicate runs .

Q. What strategies improve the bioactivity of this compound through structural modifications?

Introduce substituents like alkoxy or thioether groups via Williamson synthesis or propargylation. For example, replacing the hydroxyl group with a thioacetylenic ether enhances solubility and interaction with biological targets. Validate modifications using NMR and IR spectroscopy .

Q. How is X-ray crystallography applied to determine the crystal structure of 4-Hydroxy-3-methoxybenzaldehyde derivatives?

Use SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to analyze high-resolution data. Key parameters include hydrogen bonding networks and torsion angles. For example, the title compound (I) crystallizes in the monoclinic space group P2₁/c with Z = 4 .

Q. How can contradictory data in reaction yields or purity be resolved during oxime synthesis?

Cross-validate using multiple analytical techniques (e.g., TLC, melting point analysis, and LC-MS). For instance, discrepancies in oxime purity may arise from incomplete extraction—re-extract with ethyl acetate and confirm via <sup>1</sup>H NMR integration of the imine proton (~8.3 ppm) .

Q. What mechanistic insights explain the intramolecular oxime transfer reactions in related compounds?

Computational studies suggest that hydrogen-bonded intermediates influence reaction pathways. For acetone oxime derivatives, water expulsion from intermediates creates activation barriers, which can be probed via DFT calculations. Experimental validation involves trapping intermediates under controlled pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.